![molecular formula C6H7F3N2O2 B13455081 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol](/img/structure/B13455081.png)
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol typically involves the reaction of a suitable pyrazole derivative with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group onto the pyrazole ring. The resulting intermediate is then reacted with ethylene oxide to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted pyrazole derivatives, aldehydes, carboxylic acids, and various substituted ethan-1-ol derivatives .
Applications De Recherche Scientifique
2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in the study of enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This leads to stronger interactions with hydrophobic pockets and active sites within the target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Trifluoromethane: A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone: A trifluoromethyl-containing compound used in organic synthesis.
Uniqueness: 2-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}ethan-1-ol stands out due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts unique chemical and biological properties. This makes it a versatile compound with a wide range of applications in various fields .
Propriétés
Formule moléculaire |
C6H7F3N2O2 |
|---|---|
Poids moléculaire |
196.13 g/mol |
Nom IUPAC |
2-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]oxy]ethanol |
InChI |
InChI=1S/C6H7F3N2O2/c7-6(8,9)5-4(3-10-11-5)13-2-1-12/h3,12H,1-2H2,(H,10,11) |
Clé InChI |
UMCQOCZGDIIAQC-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=C1OCCO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


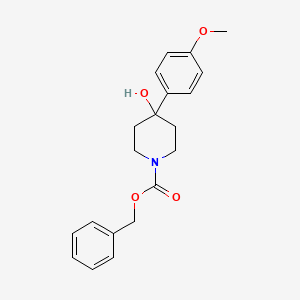
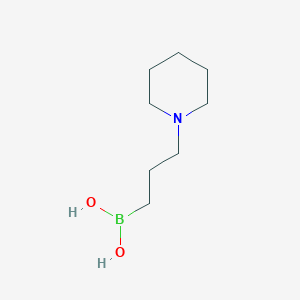
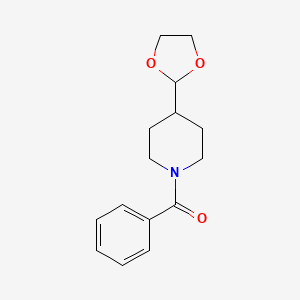
![2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid](/img/structure/B13455014.png)

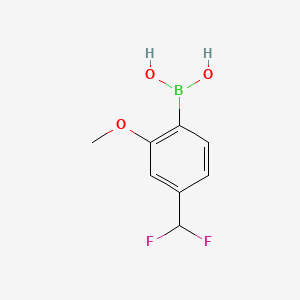
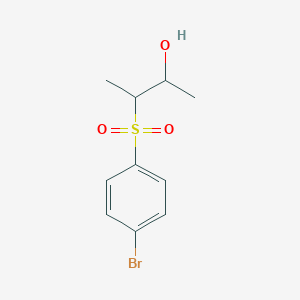
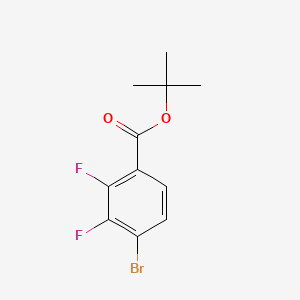
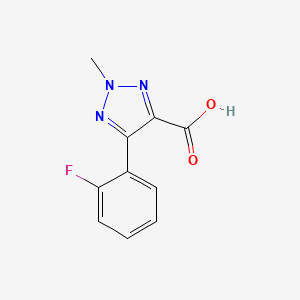

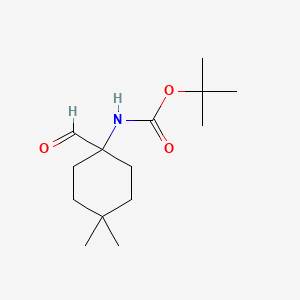
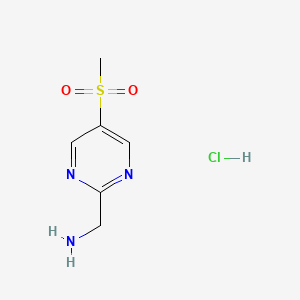

![3-Benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13455063.png)
